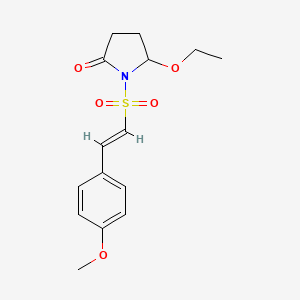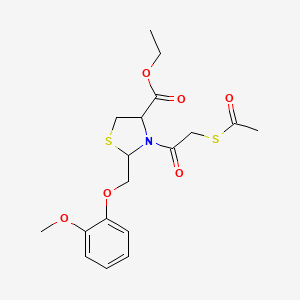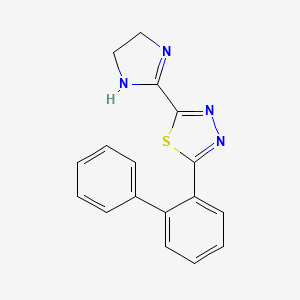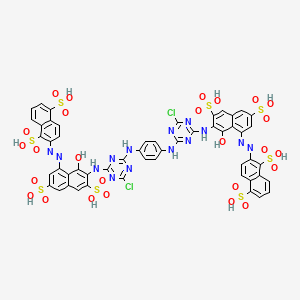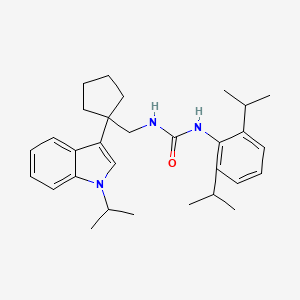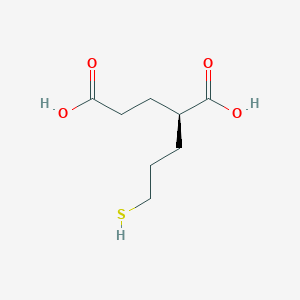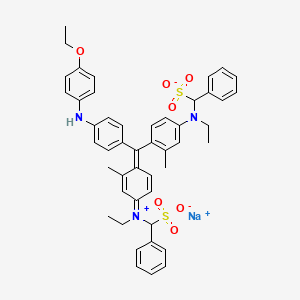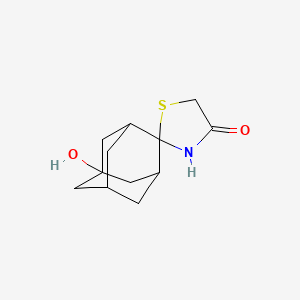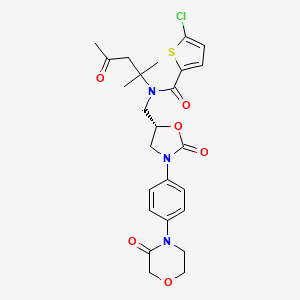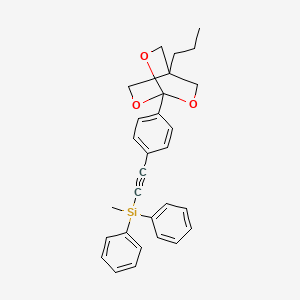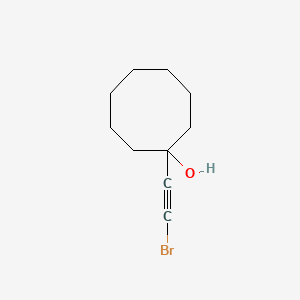
Cyclooctanol, 1-(2-bromoethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctanol, 1-(2-bromoethynyl)- is a chemical compound with the molecular formula C10H15BrO It is a derivative of cyclooctanol, where a bromoethynyl group is attached to the cyclooctane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .
Industrial Production Methods
Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .
化学反应分析
Types of Reactions
Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromoethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .
科学研究应用
Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Cyclooctanol: A simple cyclic alcohol with a hydroxyl group attached to the cyclooctane ring.
Cyclooctanone: The ketone derivative of cyclooctanol.
2-Bromoethyl Ketones: Compounds with a bromoethynyl group attached to a ketone.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
99173-94-1 |
|---|---|
分子式 |
C10H15BrO |
分子量 |
231.13 g/mol |
IUPAC 名称 |
1-(2-bromoethynyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2 |
InChI 键 |
IOQRRJOJNOJTFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)(C#CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


